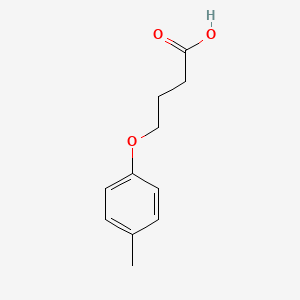

4-(4-Methylphenoxy)butanoic acid

Übersicht

Beschreibung

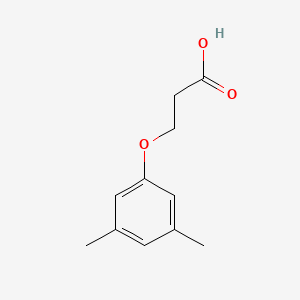

“4-(4-Methylphenoxy)butanoic acid” is a chemical compound. However, the search results seem to provide more information about a similar compound, "4-(4-chloro-2-methylphenoxy)butanoic acid"123.

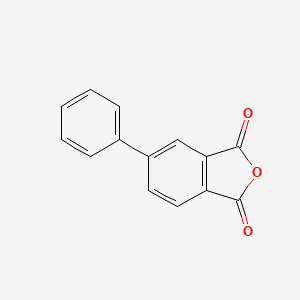

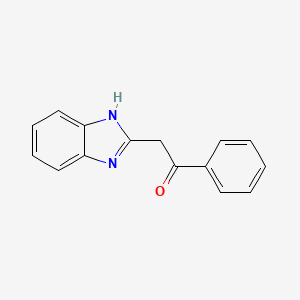

Synthesis Analysis

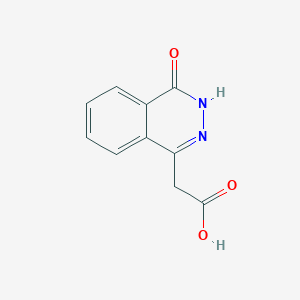

A paper titled “Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents” discusses the synthesis of new butanoic acid derivatives4. The synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented in the paper4.

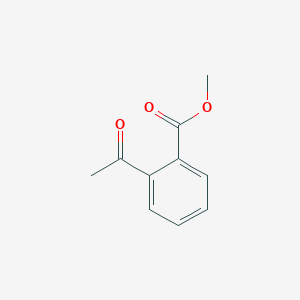

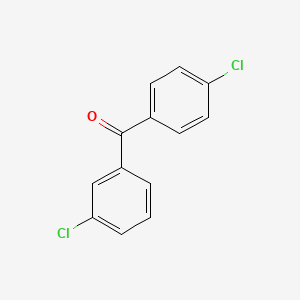

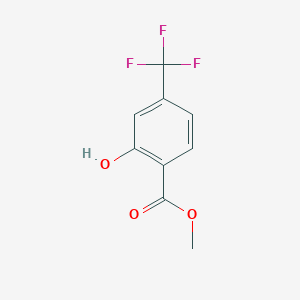

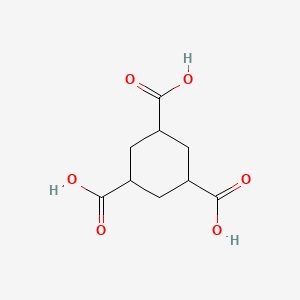

Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenoxy)butanoic acid” can be analyzed using various spectroscopic techniques. A study titled “Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods” provides insights into the molecular structure of a similar compound5.Chemical Reactions Analysis

The chemical reactions involving “4-(4-Methylphenoxy)butanoic acid” are not explicitly mentioned in the search results. However, a related compound, “4-(4-chloro-2-methylphenoxy)butanoic acid”, is mentioned as being chemically very stable6.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methylphenoxy)butanoic acid” are not explicitly mentioned in the search results. However, a related compound, “4-(4-chloro-2-methylphenoxy)butanoic acid”, is mentioned with a melting point of 101 °C and a molecular weight of 216.66168.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Sorption

Research on phenoxy herbicides, including compounds structurally similar to 4-(4-Methylphenoxy)butanoic acid, has focused on their environmental fate, particularly their sorption to soil and organic matter. Studies indicate that soil organic matter and iron oxides are significant sorbents for these herbicides. Factors such as soil pH, organic carbon content, and iron content play critical roles in the sorption process, influencing the environmental mobility and persistence of these compounds (Werner, Garratt, & Pigott, 2012).

Adsorption and Degradation in Soils

The adsorption and degradation of phenoxyalkanoic acid herbicides in soils have been extensively reviewed, highlighting their potential for groundwater contamination. The adsorption behavior is influenced by soil properties and the chemical structure of the herbicides. Moreover, bacterial degradation in soil is identified as the predominant dissipation mechanism, with factors such as lipophilicity playing a significant role in the adsorption and degradation processes. This research underscores the importance of understanding these processes for environmental protection and herbicide management (Paszko et al., 2016).

Analytical Methods for Detection and Quantification

Innovative analytical techniques have been developed for the detection and quantification of phenoxy acid herbicides, including those structurally related to 4-(4-Methylphenoxy)butanoic acid. A notable advancement is the use of a green supramolecular solvent for liquid phase microextraction, coupled with high-performance liquid chromatography (HPLC), to determine the presence of these herbicides in water and rice samples. This method emphasizes environmental friendliness and efficiency, offering high sensitivity and good recovery rates, marking a significant step forward in analytical methodologies (Seebunrueng et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “4-(4-Methoxyphenyl)butyric acid”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation9.

Zukünftige Richtungen

The future directions for the study and application of “4-(4-Methylphenoxy)butanoic acid” are not explicitly mentioned in the search results. However, the related compound, “4-(4-chloro-2-methylphenoxy)butanoic acid”, is used as a herbicide7, suggesting potential for further research and development in this area.

Please note that the information provided is based on the search results and may not be fully applicable to “4-(4-Methylphenoxy)butanoic acid”. For a more accurate analysis, further research and consultation with a subject matter expert are recommended.

Eigenschaften

IUPAC Name |

4-(4-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYOAIYJDZSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290112 | |

| Record name | 4-(4-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenoxy)butanoic acid | |

CAS RN |

22180-02-5 | |

| Record name | 22180-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.